An In-depth Technical Guide to the Physicochemical Properties of Methyl-D3 Methanesulfonate
An In-depth Technical Guide to the Physicochemical Properties of Methyl-D3 Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-D3 methanesulfonate (MDMS) is the deuterated isotopologue of methyl methanesulfonate (MMS), a well-known alkylating agent widely used in cancer research and toxicology. The substitution of three hydrogen atoms with deuterium in the methyl group makes MDMS a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl-D3 methanesulfonate, detailed experimental protocols, and a visualization of its primary mechanism of action.
Physicochemical Properties
Table 1: General and Physical Properties of Methyl-D3 Methanesulfonate
| Property | Value | Source |
| Chemical Formula | C₂H₃D₃O₃S | [1] |
| Molecular Weight | 113.15 g/mol | [2][3] |
| Appearance | Colorless liquid | [3] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [3] |
Table 2: Quantitative Physicochemical Data (approximated from Methyl Methanesulfonate)
| Property | Value | Source |
| Melting Point | ~ -6 °C (20.6 °F) | [4][5] |
| Boiling Point | ~ 202-203 °C at 760 mmHg | [4][5] |
| Density | ~ 1.29 - 1.3 g/mL at 20-25 °C | [4][5] |
| Solubility | Soluble in water, alcohol, ether, and dimethylformamide. | [6] |
Note: The values for melting point, boiling point, density, and solubility are for the non-deuterated Methyl Methanesulfonate and are presented as close approximations for Methyl-D3 Methanesulfonate.
Experimental Protocols
Representative Synthesis of Methyl-D3 Methanesulfonate
The synthesis of Methyl-D3 methanesulfonate typically involves the reaction of deuterated methanol (Methanol-d4 or Methanol-d3) with a methanesulfonylating agent. A common laboratory-scale synthesis can be adapted from procedures for analogous compounds.
Materials:
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Deuterated Methanol (CD₃OD)
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Methanesulfonyl Chloride (MsCl)
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Triethylamine (Et₃N) or other suitable base
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve deuterated methanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
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Add triethylamine (1.1 eq) to the solution.
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Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude Methyl-D3 methanesulfonate can be purified by fractional distillation under reduced pressure to yield the pure product.
Characterization
The identity and purity of the synthesized Methyl-D3 methanesulfonate can be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will show a singlet for the non-deuterated methyl group. The signal for the deuterated methyl group will be absent.
-
¹³C NMR will show signals for both carbon atoms, with the signal for the deuterated methyl group likely appearing as a multiplet due to carbon-deuterium coupling.
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²H (Deuterium) NMR will show a signal corresponding to the deuterated methyl group.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Methyl-D3 methanesulfonate (m/z = 113.15).
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Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for S=O stretching (around 1350 and 1175 cm⁻¹) and C-O stretching.
Mechanism of Action: DNA Alkylation and Cellular Response
Methyl-D3 methanesulfonate, like its non-deuterated analog, is a potent DNA alkylating agent. Its primary mechanism of toxicity involves the transfer of its methyl group to nucleophilic sites on DNA bases. This leads to the formation of DNA adducts, primarily N7-methylguanine and the more cytotoxic N3-methyladenine. These lesions can block DNA replication and transcription, leading to cell cycle arrest and, ultimately, cell death if not repaired.
The cellular response to DNA damage induced by Methyl-D3 methanesulfonate involves a complex network of DNA repair pathways and cell cycle checkpoints.
Caption: DNA damage response pathway induced by Methyl-D3 Methanesulfonate.
The diagram above illustrates the logical flow of events following cellular exposure to Methyl-D3 methanesulfonate. The initial event is the alkylation of DNA. This damage is recognized by cellular surveillance mechanisms, leading to the activation of DNA repair pathways such as Base Excision Repair (BER) for single-base lesions and Homologous Recombination (HR) for more complex damage like replication-associated strand breaks. Simultaneously, cell cycle checkpoint proteins are activated to halt cell division, providing time for DNA repair. If the damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis).
Experimental Workflow for Assessing DNA Damage
A typical workflow to investigate the DNA-damaging effects of Methyl-D3 methanesulfonate in a cell-based assay is outlined below.
Caption: A typical experimental workflow for studying DNA damage.
This workflow begins with the treatment of cultured cells with Methyl-D3 methanesulfonate. After a specific incubation period, the cells are harvested for various downstream analyses. The Comet assay can be used to visualize and quantify DNA strand breaks. Western blotting can detect the upregulation of DNA damage response proteins like phosphorylated H2AX (γH2AX) and p53. Flow cytometry is employed to analyze the cell cycle distribution and identify cell cycle arrest.
Conclusion
Methyl-D3 methanesulfonate is a crucial tool for researchers in various scientific disciplines. Its physicochemical properties, closely mirroring those of its non-deuterated counterpart, make it a reliable internal standard and tracer. Understanding its mechanism of action as a DNA alkylating agent and the subsequent cellular responses is fundamental to its application in research. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis, characterization, and biological investigation of this important deuterated compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthetic process of metsulfuron-methyl-D3 - Eureka | Patsnap [eureka.patsnap.com]
- 3. Methyl-d3 Methanesulfonate | LGC Standards [lgcstandards.com]
- 4. EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- 5. Methyl methanesulfonate(66-27-3) 1H NMR spectrum [chemicalbook.com]
- 6. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
